molecular formula C9H12O2 B067338 2-Cyclohexen-1-one, 4-acetyl-3-methyl-(9CI) CAS No. 194808-25-8

2-Cyclohexen-1-one, 4-acetyl-3-methyl-(9CI)

Cat. No.: B067338
CAS No.: 194808-25-8
M. Wt: 152.19 g/mol
InChI Key: COJTTYQJUUCSQZ-UHFFFAOYSA-N
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Description

2-Cyclohexen-1-one, 4-acetyl-3-methyl-(9CI) is an organic compound with the molecular formula C9H12O2 It is a cyclic ketone with a unique structure that includes both an acetyl group and a methyl group attached to a cyclohexene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Cyclohexen-1-one, 4-acetyl-3-methyl-(9CI) can be synthesized through several methods:

Industrial Production Methods

Industrial production methods for 2-Cyclohexen-1-one, 4-acetyl-3-methyl-(9CI) typically involve large-scale oxidation reactions using chromium-based reagents due to their efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-Cyclohexen-1-one, 4-acetyl-3-methyl-(9CI) undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form more complex ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The acetyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Various nucleophiles in the presence of a base.

Major Products Formed

    Oxidation: Carboxylic acids or more complex ketones.

    Reduction: Alcohols.

    Substitution: Compounds with different functional groups replacing the acetyl group.

Scientific Research Applications

2-Cyclohexen-1-one, 4-acetyl-3-methyl-(9CI) has several applications in scientific research:

    Chemistry: Used as a starting material for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.

    Industry: Used in the synthesis of fragrances and flavoring agents due to its unique aroma profile.

Mechanism of Action

The mechanism of action of 2-Cyclohexen-1-one, 4-acetyl-3-methyl-(9CI) involves its interaction with various molecular targets:

    Enzymes: The compound can act as a substrate or inhibitor for certain enzymes, affecting their activity.

    Pathways: It may influence metabolic pathways by altering the concentration of key intermediates.

Comparison with Similar Compounds

Properties

CAS No.

194808-25-8

Molecular Formula

C9H12O2

Molecular Weight

152.19 g/mol

IUPAC Name

4-acetyl-3-methylcyclohex-2-en-1-one

InChI

InChI=1S/C9H12O2/c1-6-5-8(11)3-4-9(6)7(2)10/h5,9H,3-4H2,1-2H3

InChI Key

COJTTYQJUUCSQZ-UHFFFAOYSA-N

SMILES

CC1=CC(=O)CCC1C(=O)C

Canonical SMILES

CC1=CC(=O)CCC1C(=O)C

Synonyms

2-Cyclohexen-1-one, 4-acetyl-3-methyl- (9CI)

Origin of Product

United States

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